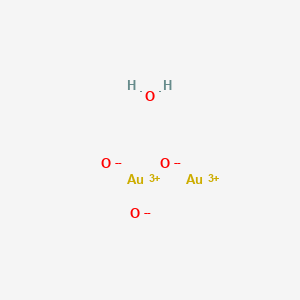
Gold (III) oxide, hydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Gold (III) oxide, hydrous, can be synthesized through several methods:
-
Hydrolysis of Gold (III) Chloride: : A common laboratory method involves the hydrolysis of gold (III) chloride (HAuCl₄) in an alkaline medium. The reaction proceeds as follows: [ HAuCl₄ + 4NaOH \rightarrow Au(OH)₃ + 4NaCl + H₂O ] The resulting gold (III) hydroxide can then be dehydrated to form hydrous gold (III) oxide .
-
Oxygen-dc Glow Discharge: : Another method involves the preparation of gold oxides by an oxygen-dc glow discharge from gold films. This method allows for the formation of gold oxides with thicknesses of less than 1 nm .
Chemical Reactions Analysis
Gold (III) oxide, hydrous, undergoes various chemical reactions, including:
-
Oxidation: : Gold (III) oxide can be reduced to metallic gold by various reducing agents. For example, it can be reduced by hydrogen gas: [ Au₂O₃ + 3H₂ \rightarrow 2Au + 3H₂O ]
-
Reaction with Ammonia: : Gold (III) hydroxide reacts with ammonia to produce fulminating gold, an explosive compound .
-
Formation of Aurates: : Gold (III) hydroxide reacts with alkali to produce aurates (AuO₂⁻) .
Scientific Research Applications
Gold (III) oxide, hydrous, has several scientific research applications:
-
Catalysis: : It is used as a precursor for preparing supported gold catalysts, which are employed in various catalytic processes .
-
Nanoparticle Synthesis: : Gold (III) oxide can be reduced to form gold nanoparticles, which have applications in electronics, medicine, and materials science .
-
Electrochemical Applications: : It is used in the study of oxygen evolution reactions on gold electrodes, which are important for water splitting and hydrogen production .
Mechanism of Action
The mechanism by which gold (III) oxide, hydrous, exerts its effects is primarily through its ability to undergo redox reactions. In catalytic applications, the compound can facilitate the transfer of electrons, thereby accelerating chemical reactions. The molecular targets and pathways involved include the active sites on the gold surface, which interact with reactants to lower the activation energy of the reactions .
Comparison with Similar Compounds
Gold (III) oxide, hydrous, can be compared with other gold compounds such as:
-
Gold (III) Chloride (HAuCl₄): : Unlike gold (III) oxide, gold (III) chloride is a soluble compound used in various chemical syntheses .
-
Gold (I) Compounds: : Gold (I) compounds, such as gold (I) chloride (AuCl), typically exhibit linear coordination and are used in different applications compared to gold (III) compounds .
-
Gold (III) Hydroxide (Au(OH)₃): : Gold (III) hydroxide is closely related to this compound, and can be converted to the oxide through dehydration .
This compound, is unique due to its specific redox properties and its applications in catalysis and nanoparticle synthesis, which distinguish it from other gold compounds.
Properties
Molecular Formula |
Au2H2O4 |
|---|---|
Molecular Weight |
459.947 g/mol |
IUPAC Name |
gold(3+);oxygen(2-);hydrate |
InChI |
InChI=1S/2Au.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 |
InChI Key |
HSSJVFIAIXXVQK-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-2].[O-2].[O-2].[Au+3].[Au+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


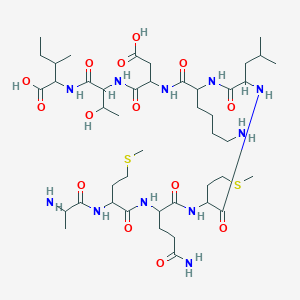
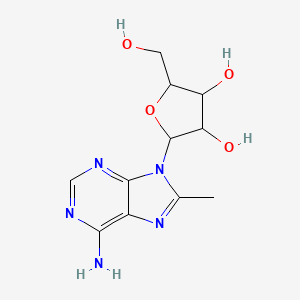


![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
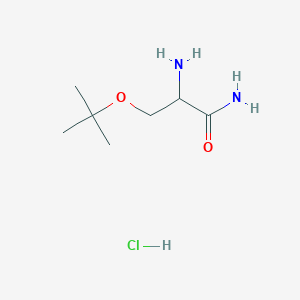
![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)

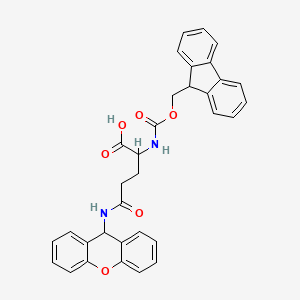
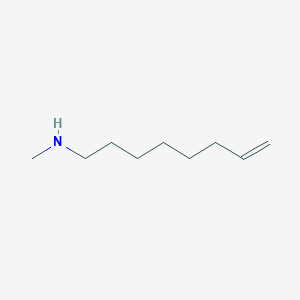

![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
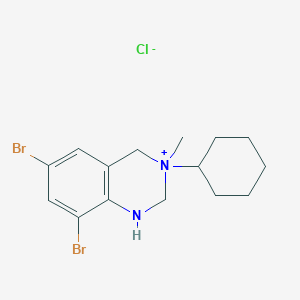
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)
